Fmoc-D-Aph(tBuCbm)-OH
CAS No.: 1433975-21-3
Cat. No.: VC5335098
Molecular Formula: C29H31N3O5
Molecular Weight: 501.583
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1433975-21-3 |
|---|---|
| Molecular Formula | C29H31N3O5 |
| Molecular Weight | 501.583 |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 |
| Standard InChI Key | ZDEKLTOYUSVJAK-RUZDIDTESA-N |
| SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-D-Aph(tBuCbm)-OH belongs to the class of non-natural amino acids designed for SPPS. Its molecular formula is C₂₉H₃₁N₃O₅, with a molecular weight of 501.58 g/mol . The compound’s structure comprises three critical components:
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Fmoc group: A temporary protecting group for the α-amino group, removable under basic conditions (e.g., piperidine).
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D-Aph core: A D-configured phenylalanine derivative with a para-substituted tert-butylcarbamoyl moiety.
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tBuCbm side chain: A bulky tert-butyl-protected carbamoyl group that enhances steric hindrance and influences peptide tertiary structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 699.0±55.0 °C at 760 mmHg | |
| Flash Point | 376.5±31.5 °C | |
| LogP | 5.52 | |
| Vapor Pressure | 0.0±2.3 mmHg at 25°C | |
| Refractive Index | 1.628 |
The compound’s high logP value (5.52) indicates significant hydrophobicity, which impacts its solubility in polar solvents like water. It is typically stored at -20°C under inert gas to prevent degradation .
Analytical Characterization
Quality control of Fmoc-D-Aph(tBuCbm)-OH relies on advanced spectroscopic and chromatographic methods:
Table 2: Spectral Data
| Technique | Key Observations | Source |
|---|---|---|
| ESI-MS | m/z 501.226 [M+H]⁺ | |
| HPLC | Retention time: 4.4 min | |
| ¹H/¹³C NMR | Characteristic aromatic peaks |
Purity exceeding 98% is achievable via semi-preparative HPLC, ensuring reliability in peptide assembly .
Recent Advances and Future Directions
Multifunctional Biovectors
The compound’s versatility is exemplified in synthesizing biovectors for targeted drug delivery. By integrating Fmoc-D-Aph(tBuCbm)-OH into peptide-drug conjugates (PDCs), researchers enhance tumor targeting and pharmacokinetics . For example, lutetium-177-labeled conjugates showed >95% stability in serum, highlighting potential in cancer theranostics .
Improved Synthetic Protocols
Innovations in Fmoc removal, such as using tert-butylamine instead of piperidine, reduce dihydroorotyl-hydantoin byproducts during degarelix synthesis . Additionally, microwave-assisted SPPS cuts coupling times by 50%, improving efficiency .
Neuroscience Applications
Emerging studies explore its role in neuropeptide analogues for treating Alzheimer’s and Parkinson’s diseases. The tBuCbm group’s steric bulk may stabilize peptides against enzymatic degradation in the central nervous system .
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